1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-14-10-9(7(3)13-14)8(11(15)16)5-6(2)12-10/h5H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZZOGMGQZTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . This method is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which are of significant interest in medicinal chemistry .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with specific properties.
Biology
In biological research, 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is studied for its potential as an enzyme inhibitor. It interacts with biological macromolecules, modulating biochemical pathways by binding to active or allosteric sites on enzymes.
Medicine
The compound has been investigated for its therapeutic effects, particularly in:
- Anti-inflammatory Activity : Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory properties.
- Anticancer Activity : It has shown promise in inhibiting cancer cell lines such as MCF-7 (human breast adenocarcinoma), where several derivatives exhibited potent antitumor activity with IC50 values as low as 11 µM .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10e | MCF-7 | 11 |
| Compound X | A549 | 15 |
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic and photophysical properties. Its ability to form stable complexes makes it valuable in material science.
Recent studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives:
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. For instance:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound 11 | Antibacterial against Klebsiella planticola | 3.9 |
| Compound 12 | Antifungal against Candida albicans | 5.0 |
These findings suggest that the structural characteristics of this compound may confer similar antimicrobial effects.
Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro studies indicate promising results against viruses such as herpes simplex virus (HSV):
| Compound | Virus Targeted | Activity |
|---|---|---|
| Compound 5 | HSV-1 | High inhibition rate |
| Compound 6 | Vesicular stomatitis virus (VSV) | Moderate inhibition |
The introduction of specific functional groups enhances antiviral efficacy, indicating a structure-activity relationship that warrants further investigation.
Mechanism of Action
The mechanism of action of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives
*Estimated from PPARα activation assays in and .
†Calculated based on molecular formula C11H13N3O2.
Key Findings:
PPARα Activation: The target compound demonstrates selective PPARα activation, reducing plasma triglycerides in fructose-fed rats with efficacy comparable to fenofibrate . Its EC50 (0.3–0.5 μM) is lower than fenofibrate, suggesting superior potency .
Substituent Effects: N1 Alkyl Groups: Ethyl (target) vs. butyl () or tert-butyl () substituents influence steric hindrance and receptor binding. Shorter alkyl chains (ethyl) may enhance solubility, while bulkier groups (tert-butyl) improve membrane permeability .
Enzyme Inhibition : Modifications at C6 with benzoic acid derivatives () show promise for β-lactamase inhibition, though the target compound’s 3,6-dimethyl configuration may prioritize PPAR over enzyme targets.
Pharmacokinetic and Physicochemical Properties
The carboxylic acid group ensures moderate solubility in polar solvents (e.g., methanol, DMSO) , while alkyl/aryl substituents dictate logP values:
- Target Compound : Predicted logP ~2.1 (ethyl and methyl groups balance hydrophobicity).
- 1-(4-Fluorophenyl) Analog : Higher logP (~3.0) due to aromatic fluorination, enhancing blood-brain barrier penetration .
- 5-Chloro-2-fluorophenyl Analog : logP ~3.5 (chlorine and fluorine increase lipophilicity) .
Biological Activity
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 832743-11-0) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and for its potential therapeutic effects against various diseases.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- Structural Characteristics : The compound features a pyrazolopyridine core with ethyl and methyl substitutions that enhance its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of pyrazolo[3,4-b]pyridine compounds. For instance, compounds derived from similar structures have shown significant antibacterial and antifungal activity against various strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound 11 | Antibacterial against Klebsiella planticola | 3.9 |
| Compound 12 | Antifungal activity against Candida albicans | 5.0 |
These findings suggest that the biological activity of this compound may also extend to similar antimicrobial effects due to its structural characteristics .
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly in inhibiting viruses such as herpes simplex virus (HSV). In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antiviral activities:
| Compound | Virus Targeted | Activity |
|---|---|---|
| Compound 5 | HSV-1 | High inhibition rate |
| Compound 6 | Vesicular stomatitis virus (VSV) | Moderate inhibition |
The introduction of specific functional groups has been shown to enhance antiviral efficacy, indicating a structure-activity relationship that warrants further investigation .
Anticancer Activity
The antiproliferative effects of this compound have also been explored. Research indicates that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 0.058 |
| A549 (lung cancer) | 0.035 |
| MDA-MB-231 (breast cancer) | 0.021 |
These low IC50 values suggest strong potential for development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites on target proteins, thereby modulating biochemical pathways critical for disease progression .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antiviral Efficacy : A study demonstrated that derivatives showed significant antiviral activity against HSV with a therapeutic index indicating potential for clinical application.
- Anticancer Research : Investigations into the antiproliferative effects revealed that modifications in the chemical structure led to enhanced activity against multiple cancer cell lines.
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer: The compound is typically synthesized via a multi-step protocol:
Core Formation : Ethyl 1-ethyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate is prepared by alkylation and cyclization reactions.
Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH, yielding the final product with >75% efficiency .
Purification : Column chromatography or recrystallization ensures >95% purity.
Key analytical tools include NMR (e.g., δ 7.4 ppm for aromatic protons) and LC-MS (m/z 248.2 [M+H]+) for structural confirmation .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR in DMSO-d₆ identifies substituents (e.g., ethyl groups at δ 1.7 ppm, methyl groups at δ 2.5–2.6 ppm) .
- LC-MS : Confirms molecular weight (e.g., m/z 233.27 for the methyl ester precursor) and purity .
- Infrared Spectroscopy (IR) : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize this compound for antimalarial activity?
Methodological Answer:
- Substituent Modification : Replace the ethyl group with bulkier tert-butyl or benzyl groups to enhance binding to the Plasmodium falciparum ABCI3 transporter, a resistance-associated target. This improves IC₅₀ values by 10-fold in vitro .
- Biological Assays : Use synchronized parasite cultures (e.g., 3D7 strain) for IC₅₀ determination via SYBR Green fluorescence assays. Counteract resistance by co-administering ABCI3 inhibitors .
Q. How do structural variations impact structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer:
- Fluorine Substitution : Adding a 4-fluorophenyl group (as in related pyrazolo[3,4-b]pyridines) increases kinase binding affinity by 30% due to hydrophobic interactions.
- Cyclopropyl Additions : Introducing cyclopropyl at position 6 (e.g., 6-cyclopropyl derivatives) reduces metabolic degradation, enhancing half-life in hepatocyte assays .
- Contradictions : Methyl groups at position 3 may reduce solubility, necessitating PEGylation or prodrug strategies .
Q. What mechanistic studies are used to identify biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to kinases (e.g., Kd < 100 nM for JAK2).
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding between the carboxylic acid and kinase active-site residues) .
- CRISPR-Cas9 Knockouts : Validate target specificity by deleting ABCI3 in P. falciparum, which restores drug sensitivity .
Q. How can contradictory data in solubility and bioavailability be resolved?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (20:80) to improve aqueous solubility (from <10 µM to >100 µM).
- Salt Formation : Sodium or lysine salts enhance bioavailability by 50% in rodent pharmacokinetic studies .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in plasma over 72 hours .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
Methodological Answer:
Q. What computational methods predict binding affinity for target optimization?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screens against kinase homology models (e.g., EGFR, IC₅₀ < 1 µM).
- MD Simulations (AMBER) : Assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .
- QSAR Models : Correlate logP values (2.5–3.5) with antimalarial activity (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
